Swertiaside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Swertiaside is a xanthone glycoside, a type of natural product isolated from the plant Swertia mussotii Franch . It is known for its significant inhibitory effects on the activity of topoisomerase I, II, and IV enzymes, which are crucial for maintaining the integrity of DNA . This compound has a molecular formula of C23H28O12 and is often used in various biological and medicinal research due to its wide range of biological activities .
Vorbereitungsmethoden
Swertiaside can be isolated from natural sources such as Swertia mussotii Franch. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound . For synthetic preparation, specific reaction conditions and routes are employed, although detailed synthetic routes are not widely documented. Industrial production methods focus on optimizing the extraction and purification processes to obtain high yields of this compound with high purity .
Analyse Chemischer Reaktionen
Swertiaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different xanthone derivatives .
Wissenschaftliche Forschungsanwendungen
Swertiaside has a wide range of scientific research applications:
Wirkmechanismus
Swertiaside exerts its effects primarily through the inhibition of topoisomerase I, II, and IV enzymes . These enzymes are involved in the unwinding and rewinding of DNA during replication and transcription. By inhibiting these enzymes, this compound disrupts the DNA replication process, leading to cell cycle arrest and apoptosis in certain types of cells . This mechanism is particularly relevant in the context of cancer research, where topoisomerase inhibitors are explored as potential chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Swertiaside is unique among xanthone glycosides due to its specific inhibitory effects on topoisomerase enzymes . Similar compounds include other xanthone glycosides such as mangiferin and sweroside, which also exhibit biological activities but differ in their specific targets and mechanisms of action . For example, mangiferin is known for its antioxidant and anti-inflammatory properties, while sweroside has been studied for its hepatoprotective effects .
Eigenschaften
CAS-Nummer |
96087-14-8 |
---|---|
Molekularformel |
C23H28O12 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
6-(3-hydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9-14(33-21(31)10-3-2-4-11(25)5-10)6-12-13(20(29)30)8-32-22(16(9)12)35-23-19(28)18(27)17(26)15(7-24)34-23/h2-5,8-9,12,14-19,22-28H,6-7H2,1H3,(H,29,30) |
InChI-Schlüssel |
BSMWQZICWPFTBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.